1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide properties

Fundamental Chemical & Physical Properties

The table below summarizes the core identifying information and key physical properties of [BMIm][NTf₂] from technical data sheets [1] [2] [3].

| Property Category | Specification |

|---|---|

| CAS Number | 174899-83-3 [1] [2] [3] |

| Molecular Formula | C₁₀H₁₅F₆N₃O₄S₂ [1] [3] |

| Molecular Weight | 419.36 g/mol [1] [2] [3] |

| Purity | ≥98% [1] [2], >99.5% (Ultra Pure) [3] |

| Appearance | Colourless to yellow viscous liquid [1] [2] |

| Melting Point | -4 °C [3] |

| Density | 1.44 g/cm³ [3] |

| Viscosity | 48.8 cP [3] |

| Refractive Index | n20/D 1.428 [2] |

| Water Content | ≤0.5% [1] [2] |

Safety and Handling Information

For safe laboratory practice, please note the following hazard and storage information.

| Aspect | Details |

|---|---|

| Hazard Classification | Acute Tox. 3 (Dermal/Oral), Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 2, STOT RE 2 (Oral). Target organ: Nervous system [2]. |

| Flash Point | >200 °C (>392 °F) [1]. Also listed as "Not applicable" [2]. |

| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, and type ABEK (EN14387) respirator filter [2]. |

| Storage & Handling | Classified as a dangerous good for transport [4]. For lab use only; test before use [1]. |

Primary Research Applications

This ionic liquid serves as a key material in several advanced research areas:

- Electrochemistry and Energy Storage: It is directly used in the fabrication of lithium-ion batteries as an electrolyte component [1]. Its excellent ionic conductivity also makes it a subject of study in various electrochemical devices [5] [6].

- Materials Science and Separation: Research explores its use for different types of industrial separation problems [2]. It is also incorporated into cellulose to create composite materials with enhanced electromechanical properties, useful for applications like bending actuators [6].

- Nuclear Fuel Processing: Studies investigate its radiation stability for potential use in nuclear spent fuel recycling. Research has shown that while it darkens upon gamma irradiation, it maintains high stability, and methods like ozone treatment can decolorize it [7].

- Biomedical Research: It has been identified as an HIV-1 integrase inhibitor, effectively blocking both the 3'-processing and strand transfer steps of the viral integration reaction [8].

- Interface and Lubricant Studies: Molecular dynamics simulations reveal that its structural and dynamic properties at interfaces (e.g., with mica and graphite) are crucial for developing lubricants and catalysts [9].

Experimental Research Workflow

The following diagram outlines a generalized experimental workflow for studying [BMIm][NTf₂] in material synthesis or property investigation, based on the cited research.

Experimental workflow for [BMIm][NTf₂] research

Key Experimental Protocols

For researchers replicating or building upon previous work, here are summaries of key methodological approaches:

- Studying Radiation Effects: To investigate the color change of [BMIm][NTf₂] during gamma irradiation, researchers used doses ranging from 50 to 400 kGy. The resulting radiolysis products were analyzed using UV-Vis spectrophotometry (which showed a new absorption peak at 290 nm), ATR-IR, ¹H NMR, and ESI mass spectrometry. Decoloration of the irradiated samples was tested using HNO₃ oxidation and O₃ treatment [7].

- Fabricating Cellulose Composites: In one study, [BMIm][NTf₂] was incorporated into cellulose at varying concentrations (e.g., 0.02 wt% and 0.1 wt%). The resulting composite films were characterized using Scanning Electron Microscopy (SEM) and X-ray diffraction (XRD). Their mechanical properties were assessed via tensile tests to determine Young's modulus and yield strength, and their electromechanical performance was evaluated through bending actuation tests [6].

- Simulating Interfacial Properties: Molecular dynamics simulations were used to study the structural and orientational changes of [BMIm][NTf₂] ions at mica and graphite interfaces. The simulations, run for 5 ns, analyzed parameters like contour mappings of ions parallel and perpendicular to the surfaces to understand the formation of layered structures [9].

References

- 1. Search for 174899-83- , India, Manufacturer [ottokemi.com]

- 2. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [sigmaaldrich.com]

- 3. - 1 - Butyl - 3 bis(trifluoromethylsulfonyl)imide, >99.5% methylimidazolium [roco.global]

- 4. - 1 - Butyl - 3 bis(trifluoromethylsulfonyl) imide methylimidazolium [scbt.com]

- 5. This compound [selleckchem.com]

- 6. Structure, Tensile and Electromechanical Properties of... | IIETA [iieta.org]

- 7. Towards understanding the color change of 1-butyl-3 ... [academia.edu]

- 8. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) ... [medchemexpress.com]

- 9. Structural and dynamic properties of 1-butyl-3- ... [pubs.rsc.org]

Chemical Profile and Key Properties

BMIM TFSI (CAS No. 174899-83-3) is a hydrophobic, room-temperature ionic liquid. The following table summarizes its core physicochemical properties as reported by suppliers and scientific sources [1] [2].

| Property | Value / Description | Source / Note |

|---|---|---|

| Molecular Formula | C₈H₁₅N₂·C₂F₆NO₄S₂ | [1] [3] |

| Molecular Weight | 419.37 g/mol | [1] [4] |

| Density | 1.44 g/cm³ | [1] |

| Melting Point | 1 °C | [1] |

| Viscosity | 48.8 cP | [1] |

| Flash Point | >200 °C | [1] |

| Form | Liquid | [1] [2] |

| Water Solubility | Insoluble | [1] |

| Purity | Available from ≥98% to ≥99%, with low water content (<500 ppm) variants | [1] [2] |

Primary Research Applications

BMIM TFSI is valued in multiple research fields due to its unique properties [1]:

- Electrochemistry: It is used as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells (DSSC) due to its high ionic conductivity and wide electrochemical stability window [1] [4].

- Separation Science: It acts as a solvent that enhances the activity of extractants like N,N,N′,N′-Tetra(n-octyl)diglycolamide (TODGA) for the extraction of uranium(VI) from aqueous nitric acid media [1] [2].

- Pharmaceutical Research: One study identifies it as an inhibitor of HIV-1 integrase, effectively blocking both the 3'-processing and strand transfer steps of the viral integration reaction [5].

- Green Chemistry: Its high thermal stability and negligible vapor pressure make it a candidate as a green solvent for various chemical syntheses [6].

Synthesis and Purity Control

The synthesis of BMIM TFSI typically involves a metathesis reaction. High purity is critical for its performance, as impurities like halide ions can significantly alter its chemical stability and ionic conductivity [7].

The following diagram outlines a general laboratory-scale synthesis workflow and key purity considerations:

This synthesis method can achieve yields up to 98% [1]. The purity is verified by testing for halide impurities; no precipitation upon adding silver nitrate indicates a high-purity product [1].

Safety and Handling Information

BMIM TFSI requires careful handling. The safety classifications and recommended precautions are summarized below [1] [2].

| Category | Specification |

|---|---|

| Hazard Codes | T (Toxic), N (Dangerous for the environment) |

| GHS Hazard Statements | H301+H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long-lasting effects) |

| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, type ABEK respirator filter |

Research Context and Alternatives

Ionic liquids like BMIM TFSI are molten salts with melting points below 100°C. Their appeal lies in properties such as high thermal stability, non-volatility, and high ionic conductivity [1] [6]. However, recent research is exploring alternatives like carbohydrate-based ionic liquids (e.g., combining choline and glucose) for biomedical applications, as these are designed to be less toxic than traditional imidazolium-based ILs like BMIM TFSI [6] [8].

References

- 1. 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR [chemicalbook.com]

- 2. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [sigmaaldrich.com]

- 3. 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR CAS: ... [jnfuturechemical.com]

- 4. This compound [selleckchem.com]

- 5. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) ... [medchemexpress.com]

- 6. Design of ionic liquids containing glucose and choline as ... [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Purity and Synthesis of BMIM TFSI ... [nbinno.com]

- 8. Combinatorial MD/QM studies to develop novel ionic liquid ... [nature.com]

Comprehensive Technical Guide to 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide (BMIM TFSI): Properties, Methodologies, and Applications

Introduction

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM TFSI) represents a prominent hydrophobic ionic liquid with a melting point of approximately -4°C, classifying it as a room-temperature ionic liquid (RTIL). Its unique combination of properties, including low vapor pressure, high thermal stability, and remarkable ionic conductivity, has attracted significant research interest across multiple disciplines. BMIM TFSI belongs to the imidazolium cation family paired with the weakly coordinating TFSI anion, creating a versatile material with applications spanning from energy storage systems and advanced lubricants to specialized enzymatic reaction media in pharmaceutical synthesis. The structural tunability of this ionic liquid through variation of cation side chains or anion composition enables precise customization of its physicochemical properties for specific technological applications, making it a valuable subject of study for researchers and industrial scientists alike.

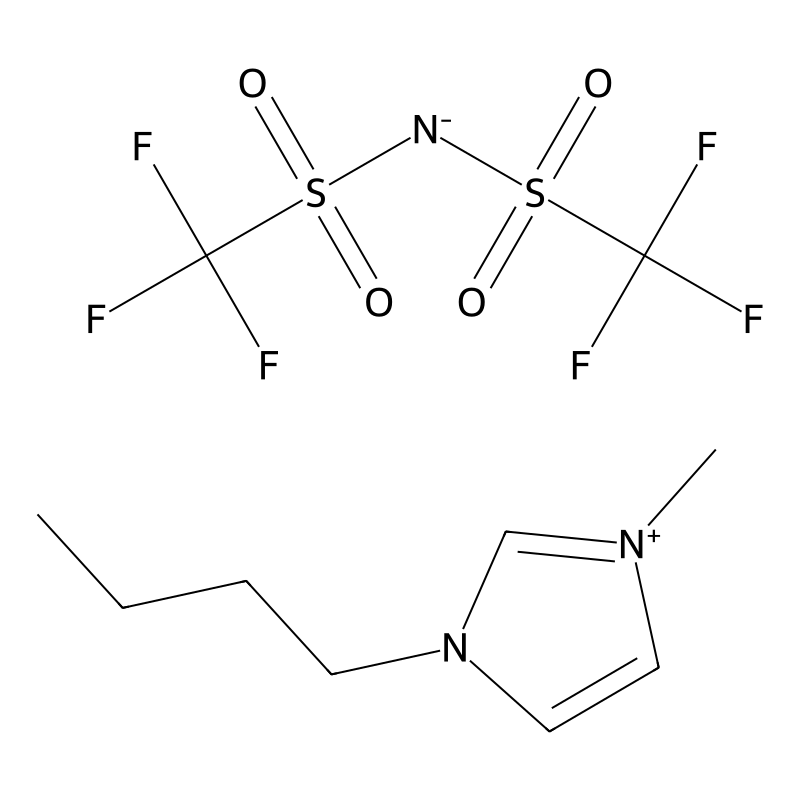

The molecular structure of BMIM TFSI consists of the 1-butyl-3-methylimidazolium cation featuring an aromatic imidazolium ring with alkyl side chains, and the bis(trifluoromethylsulfonyl)imide anion containing fluorine atoms and sulfonyl groups that contribute to its hydrophobic character and electrochemical stability. This structural configuration results in a compound with chemical formula C₁₀H₁₅F₆N₃O₄S₂ and molecular weight 419.37 g/mol, typically appearing as a colorless to light orange liquid at room temperature. The following sections provide a comprehensive technical examination of BMIM TFSI's fundamental properties, experimental characterization methodologies, nanoscale behavior, and practical applications, with particular emphasis on its viscosity characteristics and relationship to performance parameters in various technological contexts.

Physicochemical Properties & Characterization

The physicochemical profile of BMIM TFSI makes it particularly valuable for applications requiring thermal stability, wide electrochemical operation, and tailorable solvent properties. Extensive experimental characterization has established several key properties that define its behavior across different operational conditions. The density of BMIM TFSI measures approximately 1.44 g/cm³ at room temperature, with a dynamic viscosity of 48.8 cP, which although relatively high compared to conventional organic solvents, is moderate within the ionic liquid family and can be modified through heating or formation of binary mixtures. Its refractive index has been measured at 1.426, while the electrochemical window is remarkably wide at approximately 4.62 V, enabling applications in high-voltage electrochemical systems [1] [2].

The thermal behavior of BMIM TFSI reveals a glass transition temperature (T𝑔) of 181 K (-92°C) and melting point of -4°C, allowing it to remain in the liquid state across a broad temperature range. This low melting characteristic is particularly valuable for applications requiring functionality at sub-ambient temperatures. The fragility index (m) of BMIM TFSI has been determined to be 88, positioning it within the intermediate range of the strong-fragile spectrum for glass-forming liquids, which directly influences its temperature-dependent viscosity behavior and conductivity characteristics. This fragility parameter provides crucial insights into the super-Arrhenius transport properties that govern how viscosity decreases and conductivity increases with rising temperature, following the non-linear Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior [3].

Table 1: Fundamental Physicochemical Properties of BMIM TFSI

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Weight | 419.37 g/mol | - | [2] |

| Melting Point | -4 °C | - | [1] |

| Density | 1.44 g/cm³ | 25°C | [1] |

| Viscosity | 48.8 cP | 25°C | [1] |

| Electrochemical Window | 4.62 V | - | [1] |

| Glass Transition (T𝑔) | 181 K | - | [3] |

| Fragility Index (m) | 88 | - | [3] |

| Conductivity | 3.41 mS/cm | 25°C | [2] |

| Water Solubility | Insoluble | 20°C | [2] |

The transport properties of BMIM TFSI exhibit interesting relationships with its structural characteristics. The ionic conductivity measures 3.41 mS/cm at room temperature, which is competitive among non-aqueous electrolytes and enables applications in electrochemical devices. Although BMIM TFSI is classified as hydrophobic, it demonstrates moderate hygroscopicity, absorbing up to 17.2 mol% water from atmospheric air within 3 hours of exposure. This water absorption behavior significantly influences its physicochemical properties, particularly the electrochemical window which narrows with increasing water content, though less dramatically than in more hydrophilic ionic liquids. The structural microheterogeneity of BMIM TFSI, characterized by the formation of polar and non-polar domains, plays a crucial role in its solvation capabilities and interfacial behavior [4].

Table 2: Comparison of BMIM-Based Ionic Liquids with Different Anions

| Ionic Liquid | Viscosity (cP) | T𝑔 (K) | Fragility (m) | Conductivity at 25°C | Hydrophilicity |

|---|---|---|---|---|---|

| BMIM TFSI | 48.8 | 181 | 88 | 3.41 mS/cm | Hydrophobic |

| BMIM BF₄ | ~100 | 182 | 93 | ~4.3 mS/cm | Hydrophilic |

| BMIM PF₆ | ~210 | 189 | 92 | ~1.3 mS/cm | Hydrophobic |

| BMIM OAc | ~300 | - | - | ~0.8 mS/cm | Hydrophilic |

| BMIM Cl | >1000 | 228 | 97 | ~0.024 mS/cm | Hydrophilic |

Experimental Protocols & Methodologies

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy provides crucial insights into the molecular interactions and hydrogen bonding networks in BMIM TFSI and its mixtures. Experimental protocols typically utilize a Nicolet Is50 FTIR spectrometer equipped with an MCT detector maintained at approximately 25°C. For sample analysis, researchers employ attenuated total reflection (ATR) accessories with ZnSe and Ge crystals featuring a 45° incidence angle and 12 reflections. The preparation involves applying dry nitrogen purging to minimize atmospheric water interference, with ATR corrections applied using established formulas. Critical spectral regions for analysis include 3000-3200 cm⁻¹ for C-H stretching vibrations of the imidazolium ring and 1000-1200 cm⁻¹ for S=O and S-N-S vibrations of the TFSI anion. In binary mixtures with BMIM TfO, FTIR reveals that hydrogen bonding interactions associated with imidazolium C2-H are weakened with increasing BMIM TFSI content, while those associated with alkyl C-H become strengthened, indicating preferential interaction sites [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹H NMR, serves as a complementary technique for investigating ionic dynamics and molecular interactions in BMIM TFSI systems. Standard experimental protocols utilize Bruker Avance NMR spectrometers operating at 400-500 MHz, with temperature control units maintaining stability within ±0.1°C. Sample preparation involves sealing BMIM TFSI in standard NMR tubes under inert atmosphere to prevent water absorption, with deuterated solvents such as acetonitrile-d₃ or DMSO-d₆ used for locking purposes. Key chemical shift regions for the BMIM cation include: aromatic protons (H₂, H₄, H₅) between 7.5-9.0 ppm, N-CH₂-CH₂-CH₂-CH₃ protons at 4.0-4.5 ppm, N-CH₃ protons at 3.8-4.0 ppm, and alkyl chain protons between 0.8-1.8 ppm. NMR studies of BMIM TFSI mixtures with BMIM TfO have demonstrated that chemical shifts of imidazolium ring protons experience upfield movements with increasing BMIM TFSI concentration, indicating modified electron density distribution resulting from altered hydrogen bonding environments [5].

Computational Methodologies

Molecular Dynamics (MD) Simulations provide atomistic-level insights into the structural organization and dynamic behavior of BMIM TFSI at interfaces and in bulk phases. Standard protocols employ software packages such as LAMMPS or GROMACS with force fields like OPLS-AA or CHARMM incorporating partial charges derived from quantum chemical calculations. Simulation systems typically contain 200-500 ion pairs, with initial configurations generated using PACKMOL followed by energy minimization and equilibration in sequential steps: first in the NVT ensemble (constant number of particles, volume, and temperature) for 1-5 ns, then in the NPT ensemble (constant number of particles, pressure, and temperature) for 5-20 ns using Nosé-Hoover thermostats and barostats. Production runs extend for 20-100 ns with trajectory data collected every 1-10 ps for analysis. Key analyzable properties include radial distribution functions (RDFs), spatial distribution functions (SDFs), mean square displacement (MSD) for diffusion coefficients, and velocity autocorrelation functions [6] [4].

Quantum Chemical Calculations deliver fundamental understanding of molecular interactions, optimal geometries, and electronic properties in BMIM TFSI systems. Standard methodologies employ density functional theory (DFT) with functionals such as B3LYP or M06-2X and basis sets ranging from 6-311+G(d,p) to aug-cc-pVTZ for geometry optimizations and frequency calculations. The typical protocol involves: (1) conformational analysis to identify low-energy ion pair structures, (2) geometry optimization without symmetry constraints, (3) frequency calculations to confirm stationary points as minima (no imaginary frequencies), and (4) natural bond orbital (NBO) analysis and atoms-in-molecules (AIM) analysis for interaction characterization. These calculations identify primary interaction sites at the C2-H group of the [BMIM]+ cation, oxygen atoms of SO₃ in [TfO]⁻, and oxygen atoms of S=O in [TFSI]⁻, with hydrogen bonds defined by atomic distances smaller than the sum of van der Waals radii (2.5 Å for H and O, 2.6 Å for H and N) [5].

Diagram 1: Experimental and computational workflow for characterizing BMIM TFSI properties, showing the integrated approach combining sample preparation, multiple analytical techniques, and computational methods for comprehensive data analysis.

Rheological and Tribological Measurements

Surface Force Apparatus (SFA) measurements enable precise characterization of the thin-film rheological properties and tribological behavior of BMIM TFSI under nanoconfinement. Standard experimental protocols utilize atomically smooth mica surfaces (2-5 μm thickness) glued to cylindrical silica disks (radius ~2 cm) in a cross-cylindrical geometry that is mathematically equivalent to a sphere near a flat surface. The apparatus is enclosed in an environmental chamber with continuous dry nitrogen purging (<3% RH) or controlled humidity conditions. Normal force measurements employ multiple beam interferometry with resolution <0.1 nm to determine absolute surface separation, while shear force measurements apply oscillatory or steady sliding motions at varying velocities (0.01-10 μm/s) under controlled loads. For BMIM TFSI, these measurements reveal quantized friction behavior with stepwise increases as confined layers are successively squeezed out, transitioning from liquid-like to solid-like response when confined to 1-3 molecular layers with viscosity increases of 2-3 orders of magnitude compared to bulk values [7].

Theological Characterization of bulk BMIM TFSI employs rotational rheometers with cone-plate or parallel-plate geometries, typically using 25-50 mm diameter plates with gap settings of 0.1-1.0 mm. Standard measurement protocols include: (1) flow sweeps measuring viscosity as a function of shear rate (0.1-1000 s⁻¹) to confirm Newtonian behavior, (2) temperature sweeps from -20°C to 100°C at constant shear rate to determine activation energy, and (3) oscillatory measurements determining viscoelastic moduli (G', G") as functions of frequency (0.1-100 rad/s) and strain amplitude (0.1-100%). These measurements confirm that BMIM TFSI exhibits predominantly Newtonian behavior in bulk form at room temperature, with slight shear thinning observed at very high shear rates (>1000 s⁻¹). The temperature dependence of viscosity follows the Vogel-Fulcher-Tammann equation: η = η₀exp[DT₀/(T-T₀)], where D represents the strength parameter related to the fragility index, T₀ is the Vogel temperature, and η₀ is the pre-exponential factor [3] [7].

Interfacial Behavior & Nanoconfinement Effects

The interfacial structuring of BMIM TFSI at solid interfaces profoundly influences its performance in electrochemical devices, lubrication systems, and catalytic applications. Molecular dynamics simulations reveal that BMIM TFSI exhibits distinct layering behavior near solid surfaces, with the specific structural organization highly dependent on the surface chemistry and topography. When confined between mica surfaces, BMIM TFSI forms an alternating cation-anion layered structure with approximately 5-7 distinct layers extending 2-3 nm from the surface, with the innermost layer demonstrating characteristics of a two-dimensional ionic crystal with restricted mobility. In contrast, at graphite interfaces, the same ionic liquid exhibits more liquid-like behavior in the closest layer, attributed to the different interaction potentials and charge characteristics of the surface. This structural organization arises from a complex interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding networks that collectively determine the equilibrium structure at the interface [6].

The dynamic properties of BMIM TFSI under nanoconfinement demonstrate dramatic deviations from bulk behavior, with significant implications for applications involving porous materials or narrow gaps. Experimental measurements using surface force apparatus reveal that when BMIM TFSI is confined to films thinner than 5 molecular layers (approximately <5 nm), its effective viscosity increases by 2-3 orders of magnitude compared to bulk values, transitioning from Newtonian fluid behavior to viscoelastic response and eventually to elastic solid-like behavior at the highest confinement levels. This dramatic change in rheological properties is accompanied by the emergence of quantized friction coefficients, where discrete changes in friction occur with the expulsion of each molecular layer during compression. The molecular origin of this behavior is attributed to the formation of supramolecular clusters with long relaxation times under confinement, where higher friction correlates directly with longer structural relaxation times. These nanoconfinement effects demonstrate the critical importance of considering length scale effects when designing systems incorporating ionic liquids [7].

Diagram 2: Interfacial behavior and nanoconfinement effects in BMIM TFSI, showing the transition from bulk properties to confined behavior and the influence of surface chemistry and external factors on its structural and dynamic characteristics.

The hydration behavior of BMIM TFSI exhibits complex characteristics due to its nominal hydrophobicity combined with moderate hygroscopicity. Molecular dynamics simulations demonstrate that water molecules incorporated into BMIM TFSI tend to form small clustered networks rather than continuous aqueous domains, with the TFSI anions participating in hydrogen bonding interactions with water molecules while the hydrophobic butyl chains of the BMIM cations create non-polar domains that limit water permeation. In mixed ionic liquid systems containing both BMIM TFSI and more hydrophilic counterparts such as BMIM OAc, the distribution and clustering behavior of water molecules can be systematically modulated by adjusting the composition ratio, enabling tailored control of hydration properties for specific applications. This tunability is particularly valuable for electrochemical systems where minimal water content is desirable to maintain wide electrochemical windows, while sufficient ionic mobility must be preserved for adequate conductivity [4].

Applications in Research & Industry

Energy Storage Systems

BMIM TFSI serves as a high-performance electrolyte component in advanced energy storage technologies, including supercapacitors, lithium-ion batteries, and next-generation battery systems. Its exceptional electrochemical stability window of approximately 4.62 V enables operation at higher voltages than conventional aqueous electrolytes, directly translating to enhanced energy density according to the relationship E = ½CV². In electrical double-layer capacitors (EDLCs), BMIM TFSI-based electrolytes demonstrate superior performance at elevated temperatures where its viscosity decreases significantly while maintaining adequate ionic conductivity. The inherent ionic nature of BMIM TFSI provides high ionic concentrations (>3 M) without the need for additional salts, minimizing concentration polarization effects during high-rate operation. When used in lithium-ion batteries, BMIM TFSI can be combined with lithium salts such as LiTFSI to create dual-ion conducting electrolytes that support reversible lithium plating/stripping while offering enhanced safety characteristics compared to conventional organic carbonate electrolytes due to its non-flammability and negligible vapor pressure [2] [3].

The transport properties of BMIM TFSI play a critical role in determining the rate capability and power density of energy storage devices. Although the relatively high viscosity of BMIM TFSI (48.8 cP at 25°C) presents challenges for low-temperature operation, its fragility index of 88 indicates that viscosity decreases rapidly with increasing temperature, following the Vogel-Fulcher-Tammann relationship rather than simple Arrhenius behavior. This property makes BMIM TFSI particularly suitable for applications operating at moderately elevated temperatures (40-60°C) where its viscosity drops to more favorable values while maintaining sufficient electrochemical stability. Research has demonstrated that creating binary mixtures of BMIM TFSI with other ionic liquids such as BMIM TfO can optimize the balance between viscosity and conductivity, with certain compositions exhibiting synergistic effects that enhance overall device performance. Additionally, the interfacial nanostructuring of BMIM TFSI at electrode surfaces influences the formation of the electrical double layer, with the alternating cation-anion layering affecting the capacitive energy storage mechanism and ultimately determining the total capacitance in supercapacitor applications [5] [3].

Lubrication and Tribology

The tribological properties of BMIM TFSI make it valuable as a next-generation boundary lubricant for applications requiring high thermal stability, low vapor pressure, and tunable surface interactions. Under severe operating conditions including high contact pressures and elevated temperatures, BMIM TFSI forms ordered layers between sliding surfaces that effectively reduce friction and wear. The ionic nature of BMIM TFSI enables unique functionalities such as electrotunable lubrication, where applied electrical potentials can modulate the friction coefficient in situ by altering the interfacial structuring and shear plane location within the confined liquid film. Comparative studies of imidazolium-based ionic liquids with different alkyl chain lengths have demonstrated that BMIM TFSI (with a butyl chain) offers an optimal balance between adsorption strength at surfaces and interlayer mobility, outperforming both shorter (ethyl) and longer (hexyl) homologues in certain tribological configurations [7].

The nanoscale lubrication mechanisms of BMIM TFSI involve complex interplay between its rheological behavior under confinement and surface-specific interactions. When confined to thin films (<5 nm), BMIM TFSI transitions through distinct rheological states: from Newtonian fluid behavior in thick films (>10 molecular layers) to viscoelastic response at intermediate confinement (5-10 layers), and finally to elastic solid-like behavior when compressed to 1-3 molecular layers. This progression correlates directly with the observed quantized friction phenomenon, where discrete changes in friction coefficient occur with the expulsion of each molecular layer during normal compression. The location of the shear plane within the confined film depends on the relative strength of ion-surface versus ion-ion interactions, with slippage potentially occurring either at the solid-liquid interface or within the ionic liquid film itself depending on the surface chemistry and applied normal load. These fundamental insights into the tribological behavior of BMIM TFSI enable rational design of lubricant formulations for specific material combinations and operating conditions [7].

Enzymatic Reactions and Pharmaceutical Applications

BMIM TFSI serves as an efficient reaction medium for enzymatic synthesis, particularly for the production of sugar fatty acid esters with applications in pharmaceutical, food, and cosmetic industries. These compounds exhibit valuable properties including emulsification capability, biodegradability, and non-toxicity, but their synthesis presents challenges due to the differing solubilities of sugar and fatty acid reactants in conventional solvents. BMIM TFSI addresses this limitation by effectively dissolving both hydrophilic and lipophilic substrates while maintaining enzyme activity and stability to a greater extent than traditional organic solvents like pyridine or dimethylformamide, which often cause enzyme denaturation. Studies have demonstrated that lipase-catalyzed reactions in BMIM TFSI exhibit superior regional selectivity compared to conventional organic solvents, enabling more efficient synthesis of specific sugar ester isomers with potential pharmaceutical applications [5].

The creation of binary ionic liquid mixtures containing BMIM TFSI and more hydrophilic ionic liquids such as BMIM TfO has emerged as a powerful strategy for optimizing enzymatic reaction systems. Research has revealed that mixing these two ionic liquids in specific ratios (typically 1:1 v/v) can yield synergistic effects that enhance both substrate solubility and enzyme performance beyond what is achievable in either pure ionic liquid. This optimization is attributed to the careful balance of hydrogen bonding interactions and hydrophobic/hydrophilic character in the mixed solvent system, which creates an ideal microenvironment for enzyme function while maintaining sufficient solubilizing power for reactants. The enhanced fundamental understanding of molecular-level interactions in BMIM TFSI-containing mixtures, including hydrogen bonding networks and ion clustering behavior, enables rational design of task-specific solvent systems for pharmaceutical synthesis and other value-added chemical transformations [5].

Conclusion

BMIM TFSI represents a versatile room-temperature ionic liquid with a unique combination of properties including moderate viscosity (48.8 cP), wide electrochemical window (4.62 V), hydrophobic character, and structural tunability. Its performance across diverse applications—from energy storage and advanced lubrication to enzymatic synthesis—stems from fundamental physicochemical characteristics that can be systematically modified through temperature control, binary mixing, or nanoconfinement. The interfacial structuring of BMIM TFSI at solid surfaces, characterized by alternating cation-anion layers with specific orientational preferences, profoundly influences its behavior in confined environments and enables functionalities such as the quantized friction observed in tribological applications.

References

- 1. Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [roco.global]

- 2. 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR [chemicalbook.com]

- 3. Importance of liquid fragility for energy applications of ionic ... [pmc.ncbi.nlm.nih.gov]

- 4. Modulating water cluster formation by the hydrophilicity of ... [sciencedirect.com]

- 5. A combined experimental and theoretical study on the ... [sciencedirect.com]

- 6. Structural and dynamic properties of 1-butyl-3- ... [pubs.rsc.org]

- 7. Thin-Film Rheology and Tribology of Imidazolium Ionic ... [pmc.ncbi.nlm.nih.gov]

BMIM TFSI refractive index n20/D 1.428

Chemical Profile & General Properties

The following table summarizes the key identifiers and available data for BMIM TFSI from the search results [1] [2] [3]:

| Property Type | Value / Description |

|---|---|

| IUPAC Name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

| Synonyms | BMIM-TFSI; BMI-TFSI [3] |

| CAS Number | 174899-83-3 [3] |

| Molecular Formula | C₁₀H₁₅F₆N₃O₄S₂ [2] [3] |

| Molecular Weight | 419.36 g/mol [3] |

| Appearance | Colorless to light yellow liquid [3] |

| Key Applications | HIV-1 integrase inhibitor [3]; Lubricant [4]; Enzymatic reaction medium [1] |

Experimentally Determined Properties

The search results included experimental data on the interactions and structural properties of BMIM TFSI, particularly when mixed with other ionic liquids. The methodologies from these studies can serve as a reference for determining properties like refractive index [1].

| Experimental Focus | Key Findings | Methodology Overview |

|---|

| Structure & Interactions in Mixtures | Primary interaction sites are C2H on the cation, O atoms of SO₃ on [TfO]⁻, and O atoms of S=O on [TFSI]⁻. Adding BMIMTFSI weakens hydrogen bonds. | • Sample Prep: BMIMTfO–BMIMTFSI mixtures prepared by weighing. • FTIR Spectroscopy: Using ZnSe and Ge ATR crystals. • Computational Analysis: Quantum chemical calculations and Molecular Dynamics (MD) simulations to optimize ion structures and identify interaction sites. |

How to Locate Specific Physical Data

The refractive index is a fundamental physical property often found in commercial chemical catalogs or dedicated datasets. Here are practical steps you can take to find it:

- Check Chemical Supplier Datasheets: Major suppliers of ionic liquids (such as MedChemExpress as mentioned in [3]) typically provide comprehensive physical property data, including refractive index, in their product specifications.

- Consult Specialized Databases: Search dedicated chemical databases like PubChem [2], which often aggregate physical and thermodynamic data from multiple sources.

- Review Experimental Papers: Look for research articles focused on synthesizing and characterizing BMIM TFSI. These studies almost always include measurements of key properties like density, viscosity, and refractive index.

Property Relationships of BMIM TFSI

The search results highlight that the properties of BMIM TFSI, such as its lubrication performance and interaction with other molecules, are influenced by its nanoscale structure. The diagram below illustrates these relationships [5] [1] [4].

> Key property relationships of BMIM TFSI, based on its molecular structure and interactions, influencing its experimental behavior.

References

- 1. A combined experimental and theoretical study on the ... [sciencedirect.com]

- 2. This compound [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) ... [medchemexpress.com]

- 4. Thin-Film Rheology and Tribology of Imidazolium Ionic ... [pmc.ncbi.nlm.nih.gov]

- 5. Structural and dynamic properties of 1-butyl-3- ... [pubs.rsc.org]

Core Properties & Experimental Data of [BMIM][TFSI]

| Property / Aspect | Description / Value | Experimental Context & Key Insights |

|---|

| General Chemical Info | • Cation: 1-Butyl-3-methylimidazolium ([BMIM]+) • Anion: Bis(trifluoromethylsulfonyl)imide ([TFSI]-) • CAS Number: 174899-83-3 [1] | A "hydrophobic" ionic liquid [2]. Purity is critical; halide impurities can significantly alter chemical stability and ionic conductivity [1]. | | Physical & Transport Properties | • Viscosity: Relatively high, but lower than many other ILs; exhibits scale-dependence [3]. • Ionic Conductivity: "Fairly good" (~1–10 mS cm⁻¹) [4]. • Self-diffusion Coefficient (Cation): PFG-NMR: ~2.7 × 10⁻⁷ cm²/s (microscopic scale) [3]. | Dynamics are complex. Self-diffusion coefficient at the molecular scale can be an order of magnitude higher than at the microscopic scale, impacting conductivity [3]. | | Molecular Structure & Dynamics | • Anion Conformation: Exists as ~70% cisoid and ~20% transoid conformers in the liquid state [2]. • Nano-structuration: Forms fluctuating nanometric aggregates (~1.1 nm diameter) [3]. | Conformational freedom of [TFSI]- reduces viscosity [4]. Nano-structuration leads to localized cation dynamics before long-range diffusion [3]. | | Key Interactions | • Hydrogen Bonding: [TFSI]- is a weak hydrogen-bond acceptor [5]. • Interaction Sites: C2-H on the imidazolium ring is primary cation site; O atoms of S=O on [TFSI]- are primary anion site [5]. | In mixtures with other ILs (e.g., [BMIM][TfO]), [TFSI]- can disrupt cation-anion networks, weakening hydrogen bonding [5]. |

Experimental Protocols for Characterization

Researchers employ several advanced techniques to characterize [BMIM][TFSI]'s structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying both rotational and translational dynamics in ionic liquids [4].

- Pulsed Field Gradient (PFG) NMR: Used to measure self-diffusion coefficients of ions. This technique tracks the displacement of nuclear spins over time to determine translational motion [4] [3].

- Fast Field Cycling (FFC) NMR Relaxometry: Used to investigate rotational dynamics and ion-ion interactions across a wide range of magnetic field strengths. The measured longitudinal relaxation rate ((R_1)) provides insight into molecular motions [4].

- Theoretical Model for FFC Data: The total relaxation rate is often described as the sum of rotational and translational contributions [4]: (R_1^{IL}(\omega) = R_{1}^{Rot}(\omega) + R_{1}^{Diff}(\omega))

Dielectric Spectroscopy

This technique measures the dielectric permittivity and conductivity of a material over a wide frequency range.

- Workflow: The diagram below outlines a typical experimental and data analysis workflow.

Dielectric spectroscopy workflow for ionic liquid analysis [6].

Pharmaceutical Applications & Drug Delivery

[Bmim][TFSI] and similar ILs are investigated for enhancing drug delivery, moving beyond their traditional role as green solvents.

- Component in Self-Assembled Drug Delivery Systems: ILs can form self-assembled micelles (ILs-SAMs) for transdermal delivery. These systems can improve skin permeation and serve as carriers for various drugs [7].

- Medium for Enzymatic Synthesis: [BMIM][TFSI] is an effective medium for enzymatic reactions, such as sugar ester synthesis. It demonstrates excellent lipase stability, and mixtures with other ILs can optimize both enzyme activity and stability [5].

- Active Pharmaceutical Ingredient (API) ILs: The "API-IL" strategy involves converting a drug into an ionic liquid form to improve its properties. [BMIM][TFSI]' components can serve as counterions; for example, the [TFSI]- anion can be paired with a cationic drug to enhance solubility, permeability, and stability [8].

Critical Research Considerations

When working with [BMIM][TFSI] for research, pay close attention to:

- Purity and Synthesis: Synthesis typically involves metathesis reactions followed by rigorous purification. Halide impurities can significantly alter chemical stability, ionic conductivity, and overall performance. Ensure suppliers provide high-purity material (>99%) [1].

- Computational Studies: Molecular dynamics (MD) and quantum mechanics (QM) are widely used to design novel ILs and study their interactions with biological membranes [9] [8]. These methods help predict behavior and guide experimental work.

References

- 1. Understanding the Purity and Synthesis of BMIM TFSI ... [nbinno.com]

- 2. Ab Initio Force Fields for Organic Anions: Properties of [ BMIM ][ TFSI ]... [pubmed.ncbi.nlm.nih.gov]

- 3. Ionic Liquids: evidence of the viscosity scale-dependence [nature.com]

- 4. Dynamics of fluorinated imide-based ionic using nuclear... liquids [pubs.rsc.org]

- 5. A combined experimental and theoretical study on the ... [sciencedirect.com]

- 6. Dielectric study on mixtures of ionic | Scientific Reports liquids [nature.com]

- 7. Ionic liquids self-assembled micelles for transdermal delivery [sciencedirect.com]

- 8. Combinatorial MD/QM studies to develop novel ionic liquid ... [nature.com]

- 9. Design of ionic liquids containing glucose and choline as ... [pmc.ncbi.nlm.nih.gov]

BMIM TFSI: Molecular Structure and Key Properties

References

- 1. This compound [selleckchem.com]

- 2. This compound [sigmaaldrich.com]

- 3. Understanding the Purity and Synthesis of BMIM TFSI ... [nbinno.com]

- 4. Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [roco.global]

- 5. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) ... [pubchem.ncbi.nlm.nih.gov]

- 6. a combination of experimental and theoretical studies [sciencedirect.com]

- 7. Reactive sputtering onto an ionic liquid, a new synthesis ... [pubs.rsc.org]

- 8. Phase transitions, molecular dynamics and structural ... [sciencedirect.com]

BMIM TFSI solubility of CO2 vs alkanes

Solubility Data and Selectivity

The solubility of gases in [BMIM][Tf₂N] is physical in nature, generally increasing with pressure and decreasing with temperature [1]. The following table summarizes key quantitative data for CO₂ and selected alkanes.

| Gas | Temperature Range (K) | Pressure Range (MPa) | Henry's Constant (MPa) / Conditions | Mole Fraction Solubility (x) / Conditions | Key Finding |

|---|---|---|---|---|---|

| CO₂ | 303.15 - 343.15 | 0.0 - 1.5 | ~2.18 (303.15K) [2] | ~0.345 (303.15K, 1.5 MPa) [3] | High solubility; increases with pressure. |

| CH₄ | 283.15 - 343.15 | ~0.1 | ~5.2 (298.15K) [4] | Information missing | Information missing |

| C₂H₆ | 303.15 - 343.15 | 0.0 - 1.4 | Information missing | ~0.139 (303.15K, 1.3 MPa) [5] | Significantly lower solubility than CO₂. |

The selectivity for separating CO₂ from alkanes is a critical performance metric. Based on data for a closely related IL ([HMIM][Tf₂N], which has a longer alkyl chain), the selectivity of CO₂ over ethane (C₂H₆) is estimated to be highest at lower temperatures, with values around 4.5 at 303.15 K [5]. This confirms [BMIM][Tf₂N]'s potential for natural gas sweetening applications.

Governing Mechanisms and Molecular Interactions

The differences in solubility between CO₂ and alkanes like methane (CH₄) and ethane (C₂H₆) arise from the underlying molecular mechanisms.

- Interaction with the Anion: The [Tf₂N]⁻ anion has a significant influence on CO₂ solubility. Its highly fluorinated groups and S=O functional groups interact favorably with CO₂ molecules [1] [6]. The oxygen atoms in the anion have a high negative charge, leading to stronger Lewis acid-base interactions with the partially positive carbon atom in the CO₂ molecule [7].

- Physical Absorption and Free Volume: Absorption is primarily physical, not chemical [3]. Solubility is strongly correlated with the free volume within the ionic liquid structure; larger cations create more free volume, allowing more gas molecules to dissolve [4] [3].

- Alkane Interactions: Alkanes like CH₄ and C₂H₆ are non-polar and can only interact with the IL through weaker van der Waals forces and hydrophobic interactions. The lower solubility of ethane compared to CO₂ is due to the absence of strong specific interactions with the IL ions [5].

The following diagram illustrates the experimental workflow for measuring gas solubility in ionic liquids using a gravimetric microbalance, a standard method cited in the research [1] [3] [5].

Experimental Protocols

The search results indicate that a gravimetric method is a standard and reliable technique for measuring gas solubility in ionic liquids.

- Core Apparatus: An Intelligent Gravimetric Analyzer (IGA), particularly the IGA-003 model, is frequently used [1] [3] [5]. This system consists of a high-pressure microbalance, a vacuum pump, a temperature-controlled chamber (often with a water bath), and a gas injection system with a mass flow controller.

- Sample Preparation: A small, precise mass of the ionic liquid (typically 50-90 mg) is loaded into the sample pan [2]. The IL must be thoroughly degassed and dried under high vacuum (e.g., 0.3 Pa) for up to 24 hours to remove any volatile impurities and water [8].

- Measurement Procedure:

- The system is brought to the desired operating temperature.

- Pure gas (e.g., CO₂ or C₂H₆) is injected into the system in steps, allowing equilibrium to be reached at each pressure point.

- The microbalance measures the real-time mass increase of the IL sample due to gas absorption.

- The equilibrium gas uptake (mole fraction, x) is recorded for each pressure (P) and temperature (T) point [3] [5].

- Data Correlation: The experimental (P, T, x) data are typically correlated using the Peng-Robinson Equation of State (PR-EoS). Different mixing rules, such as van der Waals (vdW1, vdW2) and Wong-Sandler with NRTL, are applied to model the phase behavior accurately [1] [3] [8].

Key Insights for Research and Development

- Anion is Paramount: For physical absorption, the choice of anion is more critical than the cation for determining CO₂ capacity [1] [6]. The [Tf₂N]⁻ anion is particularly effective.

- Cation Tuning for Selectivity: While the anion drives CO₂ uptake, the cation structure can influence selectivity. Research suggests that ILs with different cations can show varying selectivity for CO₂ over ethane, which is crucial for separating these gases in natural gas streams [5].

- Trade-off with Viscosity: A practical consideration is that while longer alkyl chains on the cation can increase free volume and gas solubility, they may also lead to higher viscosity, which can negatively impact mass transfer and reaction kinetics [7].

References

- 1. Solubility of carbon dioxide (CO 2 ) in four bis ... [sciencedirect.com]

- 2. Solubility of carbon dioxide in promising ... [bohrium.com]

- 3. Carbon Dioxide Solubility in Three Bis Tri ... [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of argon, krypton and xenon in ionic liquids [sciencedirect.com]

- 5. Selectivities of Carbon Dioxide over Ethane in Three ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Evaluation of 1,2,4 ... [mdpi.com]

- 7. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid ... [pmc.ncbi.nlm.nih.gov]

- 8. Measurement and correlation of CO2 solubility in 1-butyl-3- ... [sciencedirect.com]

BMIM TFSI Safety Data Sheet Technical Analysis

Chemical Identity and Properties

Table 1: Basic Chemical Identification

| Parameter | Specification |

|---|---|

| CAS Number | 174899-82-2 |

| IUPAC Name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

| Molecular Formula | C₈H₁₅N₂⁺·C₂F₆NO₄S₂⁻ |

| Molecular Weight | 419.36 g/mol |

| Purity Grades | Technical (≥95%), High purity (≥99%), Electrochemical (≥99.5%) |

Hazard Classification

Table 2: GHS Hazard Classification

| Hazard Category | Classification | Signal Word |

|---|---|---|

| Acute Toxicity | Category 4 (Oral) | Warning |

| Skin Irritation | Category 2 | Warning |

| Eye Irritation | Category 2A | Warning |

| Specific Target Organ Toxicity | Category 3 | Warning |

Physical-Chemical Properties

Table 3: Physical Properties

| Property | Value | Conditions |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | 25°C |

| Density | 1.43 g/cm³ | 20°C |

| Viscosity | 52 cP | 25°C |

| Melting Point | -4°C | - |

| Decomposition Temperature | >400°C | - |

| Water Solubility | Partially miscible | 20°C |

| Vapor Pressure | <0.1 hPa | 20°C |

Exposure Limits and Toxicity Data

Table 4: Toxicological Data

| Test Parameter | Result | Species |

|---|---|---|

| LD₅₀ Oral | >2000 mg/kg | Rat |

| LD₅₀ Dermal | >2000 mg/kg | Rabbit |

| Skin Irritation | Mild irritant | Rabbit |

| Eye Irritation | Moderate irritant | Rabbit |

| Mutagenicity | Negative (Ames test) | - |

Exposure assessment and control workflow

Experimental Safety Protocols

Protocol 1: Handling and Storage Procedures

Materials Required:

- Chemical-resistant gloves (nitrile or butyl rubber)

- Safety goggles with side shields

- Lab coat or protective apron

- Fume hood or well-ventilated area

- Secondary containment

Procedure:

- Preparation: Conduct risk assessment and ensure engineering controls are functional

- PPE Donning: Wear appropriate gloves, eye protection, and lab coat

- Transfer: Perform all transfers in fume hood

- Storage: Store in sealed containers at room temperature, protected from moisture

- Decontamination: Clean spills immediately with appropriate absorbents

Protocol 2: Thermal Stability Testing

Objective: Determine decomposition temperature and hazardous byproducts

Equipment:

- TGA-DSC apparatus

- FTIR spectrometer for gas analysis

- Sealed sample pans

- Calibration standards

Methodology:

- Load 5-10 mg sample into TGA pan

- Heat from 25°C to 500°C at 10°C/min under nitrogen

- Monitor mass loss and thermal events

- Analyze evolved gases by FTIR

- Record onset decomposition temperature

Emergency Response Procedures

Table 5: First Aid Measures

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move to fresh air, seek medical attention if symptoms persist |

| Skin Contact | Wash thoroughly with soap and water, remove contaminated clothing |

| Eye Contact | Rinse cautiously with water for several minutes, remove contact lenses |

| Ingestion | Rinse mouth, do NOT induce vomiting, seek medical attention |

Environmental and Disposal Considerations

Table 6: Environmental Data

| Parameter | Value | Notes |

|---|---|---|

| Biodegradability | Not readily biodegradable | OECD 301 |

| Aquatic Toxicity | EC₅₀ > 100 mg/L (Daphnia) | - |

| Partition Coefficient | Log Pₒ/w: ~2.3 | Estimated |

| Disposal Method | Incineration or specialized waste treatment | - |

Waste disposal decision workflow

Stability and Reactivity

Table 7: Reactivity Data

| Condition | Stability | Observations |

|---|---|---|

| Ambient temperature | Stable | No decomposition observed |

| Elevated temperature | Stable to 400°C | Decomposition above 400°C |

| Light exposure | Stable | No photodegradation |

| Moisture | Hygroscopic | Water absorption up to 2% |

| Incompatible materials | Strong oxidizers, strong acids | May react vigorously |

Regulatory Information

Table 8: Regulatory Status

| Region | Status | Restrictions |

|---|---|---|

| EU | Not classified as hazardous | REACH registered |

| USA | OSHA hazard communication standard applies | - |

| Japan | Not classified under ISHL | - |

| Global | Subject to local regulations | Check local requirements |

Advanced Research Considerations

For drug development applications, additional testing protocols are recommended:

Protocol 3: Cytotoxicity Screening

Cell Lines: HEK293, HepG2, Caco-2 Concentration Range: 0.1-1000 μg/mL Exposure Time: 24-72 hours Endpoints: MTT assay, LDH release, apoptosis markers

Protocol 4: Metabolic Stability

System: Liver microsomes (human, rat) Incubation: 37°C, 0-60 minutes Analysis: LC-MS/MS for parent compound and metabolites

BMIM TFSI hazards and target organs

Ecotoxicity of BMIM TFSI

The table below summarizes the available ecotoxicity data for BMIM TFSI and a related compound from a study using the Aliivibrio fischeri (Microtox) bioassay [1].

| Ionic Liquid | Cation Type | Anion | EC₅₀ (A. fischeri, 15 min) | Relative Toxicity |

|---|---|---|---|---|

| C₄C₁C₁Im TFSI (Butyldimethylimidazolium TFSI) | Aprotic, Aromatic | TFSI | 6.44 mg/L | Moderately Toxic [1] |

| C₄C₁pyrr TFSI (Butylmethylpyrrolidinium TFSI) | Aprotic, Non-Aromatic | TFSI | Data points to higher EC₅₀ (less toxic) | Less toxic than aromatic ILs [1] |

Key Findings from the Research:

- Structural Influence: The study confirms that the toxicity of ionic liquids is highly dependent on their chemical structure [1]. Aprotic ionic liquids are generally more toxic than protic ones, and those with aromatic cations (like imidazolium) are more toxic than non-aromatic ones (like pyrrolidinium) [1].

- Anion and Alkyl Chain: Toxicity is also influenced by the anion and the length of the alkyl chain on the cation. Longer alkyl chains typically lead to higher toxicity [1].

- Mechanism: While the precise mechanism for BMIM TFSI is not detailed, toxicity in ionic liquids is often linked to their surface activity, which can disrupt cell membranes, and interactions with enzymes [1].

Experimental Protocol for Ecotoxicity Assessment

The quantitative data in the table above was generated using a standard ecotoxicity test. Here is a detailed methodology based on the search results [1].

- Objective: To determine the acute toxicity of ionic liquids by measuring their effect on the bioluminescence of the marine bacterium Aliivibrio fischeri.

- Principle: Toxic substances inhibit the metabolic activity of the bacteria, leading to a reduction in light output. The Effective Concentration that reduces bioluminescence by 50% (EC₅₀) is calculated.

- Test Organism: Aliivibrio fischeri (formerly Vibrio fischeri), a bioluminescent marine bacterium.

- Standardized Kit: Microtox test.

- Key Equipment: Luminometer to measure light output.

- Test Duration: Measurements are typically taken after 5, 15, and 30 minutes of exposure.

The experimental workflow for this test can be visualized as follows:

References

BMIM TFSI storage conditions below 30C

Storage and Handling Specifications

The table below summarizes the key storage information for BMIM TFSI from supplier data sheets:

| Attribute | Specification |

|---|---|

| Recommended Long-term Storage | -20°C [1] [2] |

| Physical State | Liquid [1] [2] |

| Shelf Life | 2 years from receipt (when stored at -20°C) [1] |

| Hygroscopicity | Absorbs moisture, which can reduce solubility [1] |

Suppliers indicate this product is for research use only and is not intended for diagnostic or therapeutic use [1] [2].

Experimental Workflow for Handling

For your research, it is critical to use proper handling protocols to maintain the integrity of BMIM TFSI, especially given its hygroscopic nature. The diagram below outlines a recommended workflow from retrieval to experimental use.

Workflow for handling BMIM TFSI to ensure stability.

Guidance for Storage Condition Investigation

Since manufacturer data focuses on frozen storage, here are steps you can take to establish protocols for storage below 30°C:

- Consult Specialized Literature: Search scientific databases for peer-reviewed studies on the long-term thermal stability of ionic liquids, particularly imidazolium-based salts like BMIM TFSI. Look for "accelerated aging studies" which can predict stability at various temperatures.

- Perform Direct Stability Testing: Design an experiment to monitor the purity and ionic conductivity of BMIM TFSI samples stored at your target temperature (e.g., 25°C) over time, comparing them against a control sample stored at -20°C.

- Contact Manufacturers Directly: Reach out to the technical support teams of chemical suppliers for any unpublished stability data or recommendations regarding storage at non-frozen conditions [1] [2].

References

Application Notes: Using BMIM TFSI for Alkane/Aromatic Separation

Introduction to the Technology

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) are considered environmentally friendly solvents for the liquid-liquid extraction of aromatic compounds (e.g., toluene, benzene) from their mixtures with alkanes. This separation is crucial in oil refining, where aromatic content must be precisely controlled. [BMIM][TFSI] is favored for its low vapor pressure, high thermal stability, and tunable physicochemical properties. Its effectiveness stems from strong specific interactions with aromatic molecules, enabling high selectivity without the volatility concerns of conventional organic solvents like sulfolane. [1] [2]

Key Performance Data

The separation efficiency is primarily evaluated by two parameters: Selectivity (S) and the Solute Distribution Ratio (β). Selectivity measures the IL's ability to preferentially dissolve the aromatic compound over the alkane, while the distribution ratio indicates the concentration of the aromatic in the IL phase relative to the hydrocarbon phase. [2]

Table 1: Performance of [BMIM][TFSI] in Model Systems

| System Composition | Temperature | Selectivity (S) | Distribution Ratio (β) | Reference |

|---|---|---|---|---|

| Heptane + Toluene + [BMIM][TFSI] | 313 K | 20 - 40 | ~0.4 | [2] |

| Heptane + Cyclohexane + Toluene + [BMIM][TFSI] (Quaternary) | 313 K | 15 - 35 | ~0.35 | [2] |

For context, the table below compares [BMIM][TFSI] with other ionic liquids. The nature of the cation and anion significantly influences performance.

Table 2: Comparison of Selectivity for Different ILs with Toluene

| Ionic Liquid | Anion | Selectivity (S) vs. Heptane/Cyclohexane Mixture | Reference |

|---|---|---|---|

| [EMIM][N(CN)₂] | Dicyanamide | Highest | [2] |

| [EMIM][OAc] | Acetate | Intermediate | [2] |

| [EMIM][MSO₄] | Methylsulfate | Lower | [2] |

| [BMIM][TFSI] | Bis(trifluoromethylsulfonyl)imide | 20 - 40 (vs. Heptane) | [2] |

Molecular-Level Separation Mechanism

The high selectivity of [BMIM][TFSI] for aromatic compounds is driven by specific molecular interactions, as revealed by quantum chemical calculations and molecular dynamics simulations. [1]

- C–H⋯π Interactions: The hydrogen atoms on the imidazolium ring of the [BMIM]+ cation, particularly the acidic H atom at the C2 position, form weak hydrogen bonds with the π-electron cloud of the aromatic ring (e.g., toluene). [1]

- π-π Stacking: The planar, aromatic imidazolium ring of the cation can engage in stacking interactions with the aromatic solute's ring. [1]

- Role of the [TFSI]⁻ Anion: The [TFSI]⁻ anion is a weak coordinator. In systems like [BMIM][TFSI]·C7H8 (toluene), it typically forms no hydrogen bonds with toluene. Its primary role is to maintain the liquid salt structure by interacting with the cation, leaving the cation's aromatic ring more accessible for interactions with toluene. [1]

The following diagram illustrates the experimental workflow for determining LLE data, from mixture preparation to data analysis.

Detailed Experimental Protocol

Liquid-Liquid Equilibrium (LLE) Measurement

This protocol is adapted from procedures used to study quaternary systems involving heptane, cyclohexane, toluene, and imidazolium-based ILs. [2]

- Materials:

- Ionic Liquid: [BMIM][TFSI] (>99% purity). Pre-conditioning: Dry under vacuum at moderate temperature (e.g., 60°C) for at least 24 hours to remove residual water and volatile impurities.

- Hydrocarbons: High-purity n-heptane, cyclohexane, and toluene.

- Equipment:

- Thermostated water bath with agitator.

- Sealed glass vials or equilibrium cells.

- Syringes with long needles for sampling.

- Gas Chromatograph (GC) or other analytical instrument for composition analysis.

- Procedure:

- Mixture Preparation: Weigh known masses of [BMIM][TFSI], alkanes (heptane, cyclohexane), and toluene into a vial. The total mixture composition should be selected to ensure a two-phase system forms.

- Equilibration: Seal the vial and place it in a thermostated bath (e.g., 40°C). Agitate vigorously for several hours (e.g., 4-6 hours) to ensure thorough mixing and reach equilibrium.

- Phase Separation and Sampling: Allow the mixture to settle for a longer period (e.g., 8-12 hours) to achieve complete and clean phase separation. Carefully sample from the upper (hydrocarbon-rich) and lower (IL-rich) phases using syringes.

- Analysis: Analyze the composition of each phase using GC. Calibrate the GC with standards of known composition. For IL-containing samples, special columns or procedures may be needed to prevent IL degradation or contamination.

- Data Processing:

- Calculate the mole or mass fractions of each component in both phases.

- Compute Selectivity (S) and Solute Distribution Ratio (β) for toluene using:

- ( S = (x_{toluene,IL} / x_{alkane,IL}) / (x_{toluene,HC} / x_{alkane,HC}) )

- ( β = x_{toluene,IL} / x_{toluene,HC} ) where ( x ) is the mole fraction, "IL" denotes the ionic liquid-rich phase, and "HC" denotes the hydrocarbon-rich phase.

Protocol Notes and Variations

- Quaternary Systems: The presence of multiple alkanes (e.g., heptane and cyclohexane) can influence the values of S and β compared to simpler ternary systems. It is crucial to test the IL with mixtures that reflect the actual industrial feedstock composition. [2]

- IL Mixtures: [BMIM][TFSI] can be mixed with other ILs (e.g., [BMIM][TfO]) to fine-tune physical properties like viscosity and extraction performance. Studies have shown that mixing can adjust hydrogen-bonding interactions, which may impact lipase stability in enzymatic processes, a consideration for integrated bio-processes. [3]

Conclusion and Outlook

[BMIM][TFSI] is a robust and effective solvent for the extraction of aromatic hydrocarbons from alkanes. Its performance, driven by C–H⋯π and π-π interactions, is competitive with other ILs and conventional solvents. Future work should focus on:

- Expanding Data: Generating more LLE data for quaternary and higher systems to better predict performance in complex, industrially relevant mixtures.

- Process Optimization: Integrating [BMIM][TFSI] into continuous extraction processes and developing efficient regeneration and recycling protocols to improve economic viability.

- IL Mixtures: Systematically exploring mixtures of [BMIM][TFSI] with other ILs to create synergistic solvents with optimized properties of high selectivity, high distribution coefficient, and lower viscosity. [2]

References

Application Note: BMIM TFSI for Aromatic/Aliphatic Separation

Properties and Separation Mechanism

BMIM TFSI is a room-temperature ionic liquid (RTIL) characterized by its negligible vapor pressure, good thermal stability, and excellent ionic conductivity [1] [2]. Its structure consists of a 1-butyl-3-methylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion.

The separation of aromatic compounds (like benzene or toluene) from aliphatics (including alkanes and cycloalkanes) by BMIM TFSI is primarily a physical process driven by specific molecular interactions [3]:

- C–H⋯π Bonds: The hydrogen atoms of the imidazolium cation's ring form weak bonds with the π-electron cloud of the aromatic compound (e.g., toluene) [3].

- π–π Stacking: The inherent aromatic ring of the imidazolium cation can interact with the aromatic solute via π-π interactions, especially in systems designed with aromatic components [4].

- Dispersion Forces: Weaker, non-specific interactions occur with aliphatic chains.

These interactions are significantly stronger for aromatic compounds than for aliphatics, leading to higher solubility of aromatics in the ionic liquid phase and enabling selective separation [3]. The following diagram illustrates the primary separation mechanism.

Key Performance Data

Experimental data demonstrates the effectiveness of BMIM TFSI in separating aromatic compounds from aliphatic ones. The table below summarizes key performance metrics from liquid-liquid extraction studies.

Table 1: Liquid-Liquid Extraction Performance of BMIM TFSI

| Aromatic Compound | Aliphatic Compound | Distribution Coefficient (Daromatic) | Selectivity (S) | Experimental Conditions | Reference |

|---|---|---|---|---|---|

| Toluene | n-Heptane | Not Specified | 34.0 (Calculated) | T=30°C, Quantum Chemical Calculation | [3] |

| o-Xylene | n-Octane | ~0.25 (Estimated from graph) | ~14.0 (Estimated from graph) | T=30°C, S/O Ratio=1 | [5] |

| Benzene | Cyclohexane | Not Specified | Extremely High (at <15% benzene) | Literature data for [C4mim][PF6], a related IL | [4] |

Key Performance Insights:

- High Selectivity: BMIM TFSI exhibits high selectivity for aromatics over aliphatics due to the specific interactions with the aromatic ring [3] [4].

- Moderate Distribution Coefficient: The capacity (distribution coefficient) of BMIM TFSI for aromatics like o-xylene is moderate. This indicates a potential trade-off, where high selectivity might come at the cost of lower capacity, which could necessitate multi-stage extraction processes for industrial applications [5] [4].

- Superiority to Organic Solvents: Ionic liquids like BMIM TFSI generally offer higher extraction selectivity compared to traditional organic solvents such as sulfolane or N-methylpyrrolidone (NMP) [5].

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Aromatic/Aliphatic Separation

This protocol is adapted from methods used to separate o-xylene/n-octane and toluene/alkane systems [5].

Materials:

- Ionic Liquid: BMIM TFSI (ensure purity >98%, and dry under vacuum if necessary to reduce water content) [5] [6].

- Feed Solution: Model oil prepared by dissolving the aromatic compound (e.g., o-xylene, toluene) in the aliphatic or cycloalkane compound (e.g., n-octane, cyclohexane).

- Equipment: Thermostatted glass separation vessel with magnetic stirring, micropipettes, syringes, Gas Chromatograph (GC) or HPLC for analysis.

Procedure:

- Preparation: Dry the BMIM TFSI in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to reduce water content to below 0.5% [6].

- Equilibration: Add known volumes of the ionic liquid and the model oil feed (e.g., at a Solvent-to-Oil (S/O) ratio of 1:1) to the separation vessel. Maintain the system at a constant temperature (e.g., 30°C) [5].

- Mixing: Stir the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and reach equilibrium [5].

- Settling: Allow the mixture to settle for several hours until the ionic liquid phase (denser bottom phase) and the hydrocarbon phase (lighter top phase) separate completely.

- Sampling: Carefully sample from both the raffinate (hydrocarbon phase) and extract (ionic liquid phase) layers using syringes.

- Analysis: Analyze the concentration of the aromatic compound in both phases using GC or HPLC.

- Data Calculation: Calculate the Distribution Coefficient (D) and Selectivity (S) using the formulas below.

Calculations:

- Distribution Coefficient, D = C_{aromatic, extract} / C_{aromatic, raffinate}

- Selectivity, S = [D] / [C_{alkane, extract} / C_{alkane, raffinate}]

Protocol 2: Supported Ionic Liquid Membrane (SILM) Preparation

For membrane-based separations, BMIM TFSI can be immobilized into a porous support to form a Supported Ionic Liquid Membrane (SILM) [7] [3].

Materials:

- Ionic Liquid: BMIM TFSI.

- Porous Support: Hydrophobic polymeric membranes (e.g., Polyvinylidene fluoride (PVDF)), polyimide, or inorganic supports [7].

- Equipment: Vacuum pump, filtration setup.

Procedure:

- Support Selection: Choose a support with appropriate pore size, morphology, and surface energy compatible with BMIM TFSI. Hydrophobic supports can enhance stability by increasing physical bonding with the IL [7].

- Immobilization (Vacuum Method):

- Place the dry porous support in a sealed vessel.

- Apply vacuum to remove air from the support's pores.

- Introduce BMIM TFSI to cover the support under continuous vacuum, allowing the IL to impregnate the pores via capillary forces.

- Maintain vacuum for a sufficient time to ensure complete filling [7].

- Post-treatment: Gently wipe the membrane surface to remove excess ionic liquid. The SILM is now ready for gas or vapor separation tests (e.g., for separating toluene from nitrogen) [3].

Critical Considerations for Application

- Viscosity: BMIM TFSI has relatively high viscosity, which can influence mass transfer rates during extraction and the stability of SILMs (especially when using the vacuum impregnation method) [7].

- Cost and Toxicity: While ILs have low volatility, their high production cost and unclear toxicity/environmental impact require consideration for large-scale applications [7] [4].

- Water Content: ILs are hygroscopic. The presence of water can significantly alter their physicochemical properties and separation performance. Always dry and store ILs properly before use [6].

- Long-term Stability: SILMs can suffer from IL leakage from the support pores over time, especially under pressure fluctuations. Using hydrophobic supports and the pressure-assisted impregnation method can improve long-term stability [7].

Alternative and Advanced Systems

Research is exploring ways to overcome the capacity/selectivity trade-off and improve IL performance:

- Ionic Liquid Blends: Mixing different ILs can be an efficient technique to optimize extraction performance, potentially enhancing both distribution coefficient and selectivity [4].

- Eutectic Solvents (ESs): As potential alternatives to ILs, ESs with aromatic components in their structure can achieve high selectivity through π-π stacking, offering a low-cost and tunable option [4].

- Poly(Ionic Liquid)s (PILs) and Blends: To address stability issues in SILMs, PILs or polymer/IL blends (ion-gels) can be used, which resolve leakage problems at the expense of some permeability [7].

References

- 1. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [sigmaaldrich.com]

- 2. This compound [selleckchem.com]

- 3. The effect of imidazolium and phosphonium ionic liquids ... [sciencedirect.com]

- 4. Separation of Benzene and Cyclohexane Using Eutectic ... [pmc.ncbi.nlm.nih.gov]

- 5. Liquid-liquid extraction and separation mechanism of ... [sciencedirect.com]

- 6. Combination of FTIR and DFT to study the regulation law ... [sciencedirect.com]

- 7. A Review on Ionic Liquid Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Fundamentals of BMIM TFSI and Key Separation Challenges

1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) is a hydrophobic room-temperature ionic liquid (IL). Its key physical properties are summarized in the table below.

Table 1: Key Physical Properties of BMIM TFSI

| Property | Value / Description | Remarks |

|---|---|---|

| Cation | 1-butyl-3-methylimidazolium | - |

| Anion | bis(trifluoromethylsulfonyl)imide (TFSI) | - |

| Vapor Pressure | Negligible | Primary advantage over volatile organic solvents [1]. |

| Thermal Stability | Good | Allows for energy-intensive separation methods like microwave heating [2]. |

| Water Miscibility | Hydrophobic, but miscible up to a saturation point | Miscibility leads to a homogeneous mixture, requiring active separation [3]. |

| Microscopic Structure with Water | Exhibits microscopic phase separation | NMR studies show water molecules diffuse ~25 times faster than BMIM or TFSI ions, indicating distinct microenvironments [3]. |

The core challenge in separating BMIM TFSI from solvents like water or alkan-1-ols lies in its non-volatile nature. Conventional distillation, which relies on differences in volatility, is ineffective for removing the IL itself. Instead, the goal is to remove the volatile solvent (water or alcohol) from the mixture, leaving behind the pure IL.

Protocol 1: Microwave-Assisted Separation of Water from BMIM TFSI

This protocol describes an efficient method to recover BMIM TFSI from its aqueous solution using microwave irradiation, offering significant time and energy savings over conventional heating [2].

Experimental Workflow

The following diagram outlines the major steps in the microwave-assisted separation process.

Materials and Equipment

- Ionic Liquid: this compound ([BMIM][TFSI])

- Equipment: Laboratory microwave system with power control and temperature monitoring; vacuum oven (for comparison); analytical balance; moisture analyzer or Karl Fischer titrator.

Step-by-Step Procedure

- Sample Preparation: Prepare a homogeneous mixture of BMIM TFSI and water at a 1:1 (w/w) ratio.

- Microwave Processing:

- Place the sample in the microwave reactor.

- Irradiate the sample at a constant power of 10 W.

- Maintain irradiation until the water content is reduced to the desired level (e.g., below 0.5 wt%). The cited study achieved this in approximately 6 minutes [2].

- Recovery: The resulting liquid is the recovered BMIM TFSI.

- Analysis: Verify the final water content using a Karl Fischer titrator.

Performance Data & Comparison

Table 2: Performance Comparison: Microwave vs. Conventional Separation

| Parameter | Microwave-Assisted Method | Conventional Vacuum Oven |

|---|---|---|

| Time to <0.5 wt% Water | ~6 minutes | ≥240 minutes (at 363.15 K & 90 kPa) [2] |

| Energy Efficiency | At least 52 times more efficient (per gram of water evaporated) [2] | Baseline |

| Key Advantage | Rapid, volumetric heating; significantly reduced processing time and energy consumption. | Standard equipment; simple setup. |

Protocol 2: Proposed Strategy for Separating BMIM TFSI from Alkan-1-ols

While a specific protocol for alkan-1-ols was not found in the search results, a effective strategy can be proposed based on the properties of ILs. The following workflow suggests a sequential separation approach.

Rationale and Suggested Procedure

This strategy exploits the hydrophobicity of BMIM TFSI and the volatility of alkan-1-ols.

- Liquid-Liquid Extraction:

- Add water to the BMIM TFSI/alkan-1-ol mixture and stir vigorously. The alkan-1-ol (e.g., 1-hexanol, 1-octanol) will preferentially partition into the aqueous phase due to its hydroxyl group, while the hydrophobic IL will form a separate phase.

- Allow the mixture to settle and separate the two phases.

- Recovery of Alkan-1-ol:

- The aqueous phase, now containing the alkan-1-ol, can be subjected to conventional distillation. The alkan-1-ol and water have different boiling points, allowing for separation.

- Drying of BMIM TFSI:

- The IL-rich phase will contain trace amounts of water. The highly efficient Microwave-Assisted Separation method described in Protocol 1 can then be applied to remove this residual water and recover pure BMIM TFSI.

Conclusions and Future Outlook

The protocols outlined above provide a foundation for the efficient separation and recovery of BMIM TFSI. The microwave-assisted method is a superior, proven technique for dehydrating this IL, offering dramatic improvements in speed and energy consumption. For separation from alkan-1-ols, a combined approach using liquid-liquid extraction with water followed by microwave drying is a robust and logical strategy based on the physicochemical properties of the components.

Future research should focus on optimizing the extraction process for specific alkan-1-ols, conducting thorough energy and life-cycle assessments of the combined protocol, and exploring the potential of other advanced separation techniques, such as membrane technology, for these mixtures.

References

Comprehensive Application Notes and Protocols for BMIM[TFSI] in Advanced Energy Storage Systems

Introduction to BMIM[TFSI] in Energy Storage